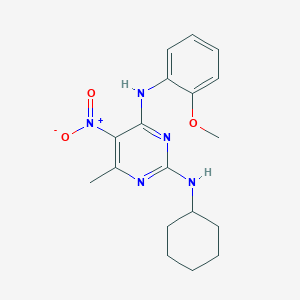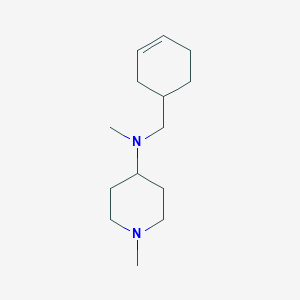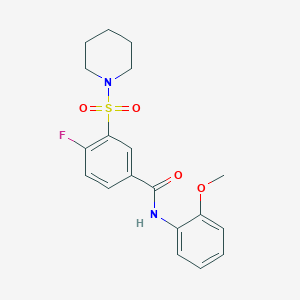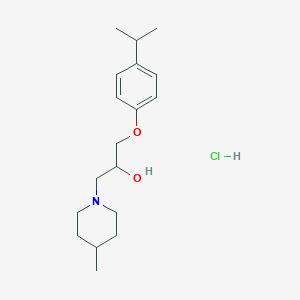
N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine, also known as CC-122, is a small molecule drug that belongs to the class of immunomodulatory drugs. The drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine exerts its therapeutic effects by modulating the activity of the cereblon protein, which is involved in the regulation of various cellular processes. The drug promotes the degradation of certain proteins that are involved in the growth and survival of cancer cells, leading to their death. N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine also has immunomodulatory effects, which make it an attractive candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to inhibit the proliferation of cancer cells and induce their apoptosis. The drug also inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to modulate the activity of various immune cells, including T cells, B cells, and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has several advantages for use in lab experiments. The drug has a well-defined mechanism of action and has been extensively studied in preclinical models. N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is that it has not yet been approved for clinical use, which may limit its availability for certain types of research.
Direcciones Futuras
There are several potential future directions for research on N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine. One area of interest is the development of combination therapies that incorporate N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine with other drugs for the treatment of cancer and autoimmune diseases. Another area of research is the identification of biomarkers that can predict response to N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine treatment. Additionally, further studies are needed to elucidate the precise mechanisms of action of N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine and to optimize its dosing and administration for maximal therapeutic efficacy.
Métodos De Síntesis
N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is synthesized by a multi-step process that involves the condensation of 2-methoxybenzaldehyde with cyclohexylamine to form an intermediate, which is then reacted with 6-methyl-5-nitro-2,4-diaminopyrimidine to obtain N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. The drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of multiple myeloma, lymphoma, and solid tumors. N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has also shown potential in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.
Propiedades
IUPAC Name |
2-N-cyclohexyl-4-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12-16(23(24)25)17(21-14-10-6-7-11-15(14)26-2)22-18(19-12)20-13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNUVVUDJMVMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2CCCCC2)NC3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)
![N-(4-ethoxyphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5172549.png)
![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5172556.png)
![2-chloro-N-({[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5172558.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5172573.png)
![N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5172582.png)




![2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5172640.png)
